SX-517

描述

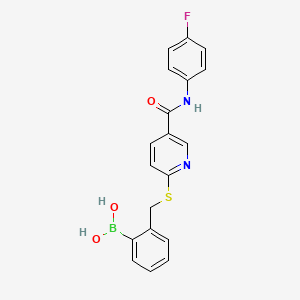

SX-517 is a dual antagonist of the chemokine receptors CXCR1 and CXCR2, containing boronic acid. It is known for its significant ability to inhibit inflammation by targeting these receptors. The compound has shown promising results in both in vitro and in vivo studies, making it a valuable tool in scientific research .

准备方法

合成路线和反应条件

SX-517 的合成涉及 2-[5-(4-氟苯基氨基甲酰基)吡啶-2-基硫代甲基]苯基硼酸的制备。合成路线通常包括以下步骤:

吡啶衍生物的形成: 这涉及 2-氯吡啶与硫脲反应形成 2-巯基吡啶。

与苯基硼酸偶联: 然后将 2-巯基吡啶与 4-氟苯基异氰酸酯偶联,以形成所需产物.

工业生产方法

This compound 的工业生产可能会涉及优化上述合成路线,以确保高收率和纯度。 这可能包括使用先进的纯化技术,例如重结晶和色谱法 .

化学反应分析

反应类型

SX-517 会经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 可以进行还原反应以修饰化合物中存在的官能团。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常采用硼氢化钠或氢化锂铝等还原剂。

取代: 取代反应通常涉及使用卤化剂或亲核试剂.

主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生各种氧化衍生物,而取代反应可以将不同的官能团引入分子中 .

科学研究应用

Scientific Research Applications

The primary applications of SX-517 can be categorized as follows:

-

Anti-inflammatory Research

- In Vivo Studies : this compound has been shown to significantly inhibit inflammation in murine models at a dosage of 0.2 mg/kg intravenously. This highlights its potential for treating conditions characterized by excessive inflammation .

- Mechanistic Insights : Studies have demonstrated that this compound can effectively block the recruitment of PMNs to sites of inflammation, which is crucial in diseases like rheumatoid arthritis and chronic obstructive pulmonary disease .

-

Cancer Research

- Tumor Microenvironment Modulation : Given the role of CXCR1 and CXCR2 in tumor progression, this compound may be explored as a therapeutic agent to modulate the tumor microenvironment, potentially inhibiting metastasis and enhancing the efficacy of existing cancer therapies .

- Combination Therapies : The compound's ability to reduce inflammatory signaling pathways may complement other cancer treatments, making it a candidate for combination therapy studies .

-

Pharmacological Development

- Novel Pharmacophore : this compound represents a new class of chemokine antagonists with unique structural properties that could lead to the development of more effective drugs targeting similar pathways .

- Structure-Activity Relationship Studies : Ongoing research into the structure-activity relationship (SAR) of this compound aims to optimize its pharmacokinetic properties and enhance its therapeutic index .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Anti-inflammatory Research | Inhibition of PMN recruitment and inflammation in murine models | Significant reduction in inflammation (0.2 mg/kg) |

| Cancer Research | Modulation of tumor microenvironment and potential use in combination therapies | Potential to inhibit metastasis |

| Pharmacological Development | Exploration as a novel pharmacophore for drug development | Represents a new class of chemokine antagonists |

Case Studies

- Case Study on Inflammation

- Case Study on Cancer Metastasis

作用机制

SX-517 通过拮抗趋化因子受体 CXCR1 和 CXCR2 发挥作用。这些受体参与通过与 CXCL1 和 CXCL8 等趋化因子的结合而激活和募集多形核白细胞。 通过抑制这些受体,this compound 有效地减少了炎症和相关的细胞反应 .

相似化合物的比较

类似化合物

AZ10397767: 一种基于噻唑并嘧啶的 CXCR2 和 CCR2 抑制剂。

SCH527123: 另一种具有类似抗炎特性的 CXCR2 拮抗剂.

独特性

SX-517 由于其硼酸部分而具有独特性,与其他 CXCR1/2 拮抗剂相比,该部分提供了独特的化学性质和作用机制。 它的非竞争性抑制和抑制炎症的显着能力使其成为研究和潜在治疗应用中宝贵的化合物 .

生物活性

SX-517, a boronic acid derivative, is a novel noncompetitive antagonist targeting the chemokine receptors CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various pathological conditions, including cancer and chronic inflammatory diseases. The discovery of this compound marks a significant advancement in the development of chemokine antagonists, offering potential therapeutic avenues for conditions characterized by excessive inflammation.

This compound operates primarily by inhibiting the signaling pathways activated by the chemokines CXCL1 and CXCL8. In human polymorphonuclear cells (PMNs), this compound effectively blocks CXCL1-induced calcium flux with an IC50 value of 38 nM, demonstrating its potency as a CXCR1/2 antagonist. Notably, it does not interfere with calcium flux induced by other inflammatory mediators such as C5a, fMLF, or PAF, indicating a selective action on CXCR1 and CXCR2 pathways .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship studies aimed at optimizing its pharmacological properties. The compound was derived from a series of S-substituted 6-mercapto-N-phenyl-nicotinamides. Key findings from these studies include:

- Inhibition Potency : this compound showed noncompetitive inhibition of [^35S]GTPγS binding in HEK293 cells expressing CXCR2 with an IC50 of 60 nM.

- In Vivo Efficacy : In murine models, this compound significantly reduced neutrophil influx and inflammation when administered intravenously at a dose of 0.2 mg/kg .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Solubility : It is soluble in 0.1 N HCl, which enhances its absorption.

- Plasma Stability : Improved stability compared to earlier compounds in its class.

- Bioavailability : Demonstrated oral bioavailability in rat models, suggesting potential for oral administration in clinical settings .

Preclinical Studies

Several preclinical studies have highlighted the therapeutic potential of this compound:

Clinical Implications

The biological activity of this compound suggests its potential utility in treating diseases associated with chronic inflammation and cancer. Its selective action on CXCR1/2 may provide therapeutic benefits without the broad immunosuppressive effects seen with other anti-inflammatory agents.

属性

CAS 编号 |

1240494-13-6 |

|---|---|

分子式 |

C19H16BFN2O3S |

分子量 |

382.2 g/mol |

IUPAC 名称 |

[2-[[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]sulfanylmethyl]phenyl]boronic acid |

InChI |

InChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24) |

InChI 键 |

VZRIHFZJVIOJBE-UHFFFAOYSA-N |

SMILES |

B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |

规范 SMILES |

B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SX-517; SX 517; SX517. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。